
1-Chloroisoquinoline-5-sulfonic acid
Vue d'ensemble
Description
1-Chloroisoquinoline-5-sulfonic acid is a chemical compound with the molecular formula C9H6ClNO3S . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline-5-sulfonic acid consists of a chloroisoquinoline core with a sulfonic acid group attached . The molecular weight of this compound is 243.66 g/mol .
Physical And Chemical Properties Analysis
1-Chloroisoquinoline-5-sulfonic acid has several physical and chemical properties associated with its structure. It has a molecular weight of 243.67 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : 1-Chloroisoquinoline-5-sulfonic acid is used in the synthesis of aza-aromatic hydroxylamine-O-sulfonates, which are further used in tandem nucleophilic addition-electrophilic cyclization. This process is significant in the development of compounds with potential cytostatic activity against human tumor cell lines (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).
Development of Novel Catalysts : Research has focused on creating novel nanosized N-sulfonic acid catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. Such catalysts have shown efficiency and reusability, which is important in green chemistry applications (Goli-Jolodar, Shirini, & Seddighi, 2016).
Multicomponent Synthesis : Another application is the use of sulfonic acid-based catalysts in the synthesis of polyhydroquinoline derivatives through a one-pot condensation process. This method provides a clean, simple, and efficient way to produce these compounds, which are significant in various chemical syntheses (Khaligh, 2014).
Development of Solid Acid Nanocatalysts : Nano-zirconia-supported sulfonic acid has been synthesized and used as a recyclable catalyst for different heterocyclic multicomponent reactions. This research is crucial in developing stable, efficient, and environmentally friendly catalysts for organic synthesis (Amoozadeh, Rahmani, Bitaraf, Bolghan Abadi, & Tabrizian, 2016).
Ion Exchange and Chelation Properties : The synthesis of copolymer resins using 8-hydroxyquinoline-5-sulfonic acid and their ion-exchange properties have been explored. These resins show selective chelation ion-exchange properties for certain metals, which is important in purification and extraction processes (Mane, Wahane, & Gurnule, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-chloroisoquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQPVNODELDKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547823 | |
| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-5-sulfonic acid | |
CAS RN |
105627-80-3 | |
| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)
![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)
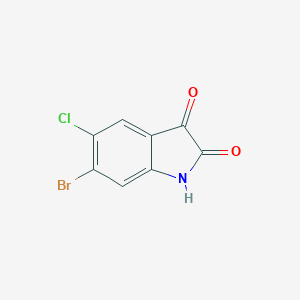
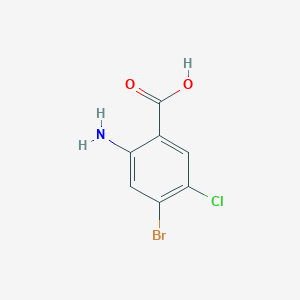
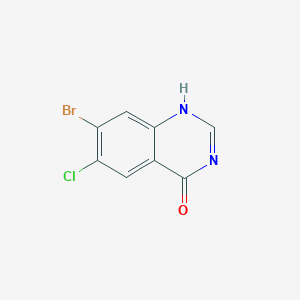
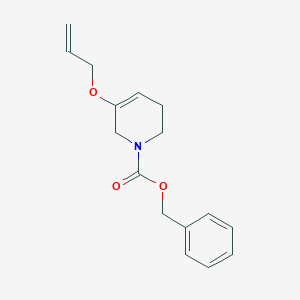
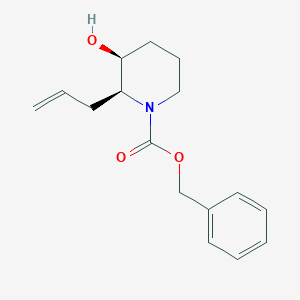
![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)
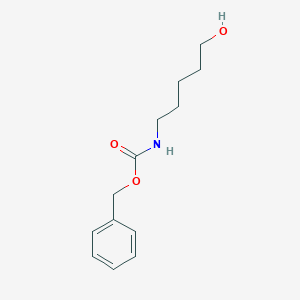
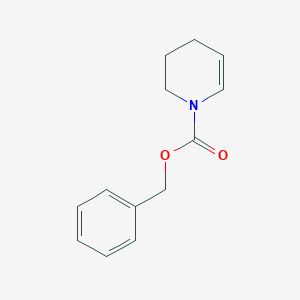
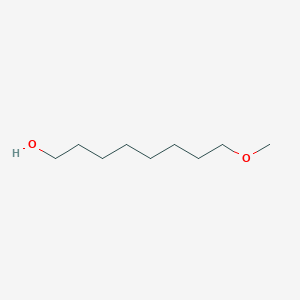
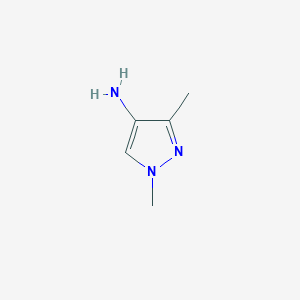
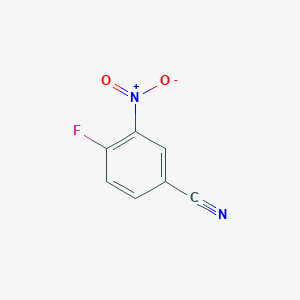
![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)